molecular formula C18H16ClN5O3 B13762223 Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- CAS No. 76979-56-1

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Cat. No.: B13762223
CAS No.: 76979-56-1
M. Wt: 385.8 g/mol
InChI Key: HNLHDIPLJULBNU-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A quinazolinone core (via the 4-oxo-3(4H)-quinazolinyl unit), known for its pharmacological relevance in kinase inhibition and anticancer activity .
  • A methylamino linker bridging the quinazolinone and acetamide groups, enabling conformational flexibility for target engagement.

Its synthesis likely involves coupling a 4-chlorophenyl urea precursor with a quinazolinone-methylamine intermediate, analogous to methods in , where chloroacetyl chloride reacts with aminoquinazolinones .

Properties

CAS No.

76979-56-1

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-2-[(4-oxoquinazolin-3-yl)methylamino]acetamide

InChI

InChI=1S/C18H16ClN5O3/c19-12-5-7-13(8-6-12)22-18(27)23-16(25)9-20-10-24-11-21-15-4-2-1-3-14(15)17(24)26/h1-8,11,20H,9-10H2,(H2,22,23,25,27)

InChI Key

HNLHDIPLJULBNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone nucleus is commonly synthesized starting from anthranilic acid , which undergoes cyclization and condensation reactions to form 3-amino-2-phenylquinazolin-4(3H)-one or related derivatives.

Key steps include:

  • Reaction of anthranilic acid with benzoyl chloride or substituted benzoyl chlorides in the presence of pyridine to form benzoxazin-4-one intermediates.
  • Subsequent condensation with hydrazine hydrate in ethanol to yield 3-aminoquinazolin-4(3H)-one derivatives.

For example, anthranilic acid reacts with benzoyl chloride to give benzoxazin-4-one, which upon treatment with hydrazine hydrate forms 3-amino-2-phenylquinazolin-4(3H)-one.

Preparation of Chloroacetamide Intermediate

The key intermediate, 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide , is prepared by acylation of the aminoquinazolinone with chloroacetyl chloride in dry solvents such as dioxane or tetrahydrofuran (THF), often in the presence of a base like triethylamine.

  • This reaction introduces the chloroacetamide functionality at the amino group of the quinazolinone.
  • The chloro substituent serves as a leaving group for subsequent nucleophilic substitution.

The reaction conditions typically involve stirring at room temperature or reflux, with yields reported as fair to good.

Nucleophilic Substitution to Form the Target Acetamide

The final step involves nucleophilic displacement of the chlorine atom in the chloroacetamide intermediate by an amine, specifically the 4-chlorophenylamine group, to form the desired acetamide derivative.

  • This substitution is usually carried out in polar aprotic solvents such as dioxane or acetonitrile.
  • The reaction is facilitated by bases like potassium carbonate or triethylamine.
  • The progress is monitored by the disappearance of the C–Cl stretching peak in IR spectra and the appearance of NH stretching bands.
  • Yields are generally moderate to good, and the products are purified by recrystallization.

This step is crucial for attaching the 4-chlorophenylamino carbonyl group to the quinazolinyl acetamide framework.

Alternative Synthetic Routes and Modifications

Other synthetic modifications reported include:

  • Condensation of 2-methylquinazolin-4(3H)-one with 4-chlorobenzaldehyde followed by chlorination and amination steps to introduce the 4-chloroquinazoline moiety.
  • Use of ammonium acetate in glacial acetic acid to form annelated quinazolinone derivatives via cyclization of chloroacetamide intermediates.
  • Reduction of benzylideneaminoquinazolinone derivatives to benzylamino derivatives using sodium borohydride, which can be further functionalized.

These methods provide flexibility in the synthesis of quinazolinyl acetamide derivatives with varied substituents and biological activities.

Data Tables Summarizing Key Preparation Steps

Step Reactants/Intermediates Reaction Conditions Key Observations/Notes Yield (%) Reference
1 Anthranilic acid + Benzoyl chloride + Pyridine Stirring at room temperature Formation of benzoxazin-4-one intermediate 85-90
2 Benzoxazin-4-one + Hydrazine hydrate (EtOH) Reflux for several hours Formation of 3-amino-2-phenylquinazolin-4(3H)-one 80-88
3 3-aminoquinazolinone + Chloroacetyl chloride + Base Stirring in dry dioxane or THF, RT or reflux Formation of 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide 70-85
4 Chloroacetamide intermediate + 4-chlorophenylamine + Base Reflux in dioxane or acetonitrile Nucleophilic substitution to form final acetamide 65-80

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds similar to Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- have shown promising results in inhibiting tumor growth in various cancer cell lines. Studies indicate that modifications on the quinazoline ring can enhance cytotoxicity against specific cancer types .
  • Antimicrobial Properties :
    • Research has demonstrated that quinazoline derivatives possess antimicrobial activity. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition :
    • The compound has been evaluated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. For instance, quinazoline derivatives are known to act as inhibitors of kinases, which play crucial roles in signaling pathways related to cell proliferation and survival .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- exerts its effects involves the interaction with biological targets such as DNA or specific proteins involved in cellular processes. This interaction can lead to apoptosis (programmed cell death) in cancer cells .
  • Bioavailability and Pharmacokinetics :
    • Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its efficacy and safety .

Case Studies

  • Case Study 1: Anticancer Research :
    • A study published in a peer-reviewed journal explored the effects of a related quinazoline derivative on breast cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis, highlighting the potential of such compounds in cancer therapy .
  • Case Study 2: Antimicrobial Testing :
    • In another study focusing on antimicrobial properties, Acetamide derivatives were tested against various bacterial strains. The findings indicated that certain modifications to the structure enhanced antimicrobial activity, suggesting avenues for further research into new antibiotics .

Mechanism of Action

The mechanism by which Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- exerts its effects involves interactions with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Biological Relevance Reference
2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide Replaces urea group with chlorine; lacks 4-chlorophenyl Cytotoxic activity against cancer cell lines (e.g., MCF-7, HepG2)
2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-isopropylphenyl)acetamide Substitutes 4-chlorophenyl urea with 4-isopropylphenyl; modifies quinazolinone halogenation Unknown bioactivity; structural analysis suggests enhanced stability
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Replaces quinazolinone with pyrazolone; dichlorophenyl instead of 4-chlorophenyl Crystal structure reveals dimerization via N–H⋯O hydrogen bonds; antimicrobial potential
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Oxadiazolidinone heterocycle instead of quinazolinone; oxazole substituent Designed for pesticidal or anti-inflammatory applications

Physicochemical and Spectral Comparisons

  • Melting Points: Target compound: Not reported in evidence; structurally similar quinazolinone acetamides (e.g., 2-chloro-N-(4-oxo-quinazolinyl)acetamide) exhibit high melting points (~288°C) due to hydrogen bonding . Pyrazolone analogues (e.g., ) melt at 473–475 K, reflecting strong intermolecular interactions .
  • IR/NMR Data: The C=O stretch (1660–1664 cm⁻¹) and N–H vibrations (3186–3336 cm⁻¹) are consistent across acetamide derivatives . Quinazolinone-specific peaks (e.g., aromatic C–H in quinazolinyl) distinguish the target compound from pyrazole or oxadiazole analogues .

Biological Activity

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- is a complex organic compound with the molecular formula C18H15ClN6O5 and a molecular weight of approximately 430.8 g/mol. This compound is characterized by its unique structural features, including a 4-chlorophenyl group , an acylamide linkage , and a 4-oxo-3(4H)-quinazolinyl moiety . These characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antitumor Properties

Initial studies indicate that Acetamide exhibits antitumor properties . Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, potentially by targeting specific enzymes or receptors involved in tumor growth. For instance, compounds containing quinazoline derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines, suggesting that Acetamide may share these properties due to its structural similarities.

Analgesic Effects

The compound also shows potential analgesic activity . Research on related acetamides indicates that they can modulate pain pathways, possibly through interactions with opioid receptors or by inhibiting inflammatory mediators. This aligns with the observed effects of similar quinazoline-based compounds which have been reported to alleviate pain in preclinical models.

The mechanism of action for Acetamide likely involves binding to specific molecular targets within biological systems. Such interactions can lead to the inhibition of enzyme activities or modulation of signaling pathways. Detailed biochemical studies are necessary to elucidate these interactions fully, but preliminary data suggest that Acetamide may act as an enzyme inhibitor or receptor modulator, similar to other compounds in its class .

Comparative Analysis with Related Compounds

To better understand the biological activity of Acetamide, a comparison with structurally similar compounds can be beneficial:

Compound NameStructure FeaturesBiological Activity
Acetamide, N-(phenyl)carbonyl-2-aminobenzamideLacks nitro and chlorophenyl groupsModerate analgesic activity
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)methylamino-N-(4-chlorophenyl)acetamideContains bromine instead of chlorineAntitumor properties
Quinazolinone derivativesVariations in substituents on the quinazolinone coreDiverse biological activities

The unique combination of functional groups in Acetamide may enhance its therapeutic applications compared to other similar compounds, making it a valuable candidate for further research.

Molecular Docking Studies

Molecular docking studies have indicated that compounds with structural similarities to Acetamide can bind effectively to active sites on various enzymes. This binding affinity is crucial for understanding how these compounds exert their biological effects and could inform future drug design efforts targeting specific diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing this acetamide-quinazoline hybrid?

Answer: The compound is synthesized via multi-step reactions, starting with the conversion of carboxylic acids to acyl halides for amide bond formation. Key steps include:

  • Acylation: Reacting 4-chlorophenyl isocyanate with an appropriate amine intermediate under anhydrous conditions .
  • Quinazoline coupling: Introducing the 4-oxo-3(4H)-quinazolinylmethyl group via nucleophilic substitution or reductive amination, using solvents like DMF and bases such as triethylamine .
  • Purification: Column chromatography or recrystallization ensures purity. Characterization via 1^1H/13^{13}C NMR and HPLC confirms structural integrity .

Basic: Which analytical techniques are critical for structural validation?

Answer: Essential techniques include:

  • NMR spectroscopy: 1^1H/13^{13}C NMR identifies proton environments and confirms amide/quinazoline linkages .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • FTIR: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .

Basic: How is the compound screened for preliminary biological activity?

Answer: Initial screening involves:

  • In vitro assays: Antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using MTT assays on cancer cell lines .
  • Target binding: Fluorescence polarization assays assess binding to enzymes like kinases or DNA topoisomerases .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer: DFT calculations (e.g., B3LYP/6-311G++(d,p)) model:

  • HOMO-LUMO gaps: Predict charge transfer potential and chemical stability (e.g., lower gaps correlate with higher reactivity) .
  • Molecular Electrostatic Potential (MEP): Visualizes electrophilic/nucleophilic sites for rational drug design .
  • Vibrational spectra: Matches experimental FTIR data to validate computational models .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer: Discrepancies may arise from:

  • Structural analogs: Subtle differences (e.g., trifluoromethyl vs. methyl groups) alter bioactivity. Compare SAR tables to identify critical substituents .
  • Assay conditions: Standardize protocols (e.g., pH, incubation time) to minimize variability .
  • Solubility: Use co-solvents (e.g., DMSO) to ensure consistent bioavailability .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Answer: SAR optimization involves:

  • Substituent variation: Introduce electron-withdrawing groups (e.g., -CF3_3) to the quinazoline ring to enhance target affinity .
  • Scaffold hopping: Replace the 4-chlorophenyl group with heteroaromatic moieties (e.g., pyridine) to improve metabolic stability .
  • Bioisosterism: Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility .

Advanced: How to assess metabolic stability in vitro?

Answer: Key assays include:

  • Liver microsomal stability: Incubate with NADPH-fortified microsomes and monitor degradation via LC-MS/MS .
  • CYP450 inhibition: Use fluorogenic substrates to evaluate cytochrome P450 interactions .
  • Plasma stability: Measure compound half-life in human plasma to predict in vivo performance .

Advanced: What biophysical techniques elucidate target-binding mechanisms?

Answer: Employ:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (kon_{on}/koff_{off}) to proteins like kinases .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • X-ray crystallography: Resolves 3D binding poses with atomic precision, guiding lead optimization .

Advanced: How to address poor aqueous solubility during formulation?

Answer: Strategies include:

  • Salt formation: React with hydrochloric or citric acid to improve ionizability .
  • Nanoparticulate systems: Use liposomes or polymeric nanoparticles to enhance dissolution rates .
  • Prodrug design: Introduce hydrophilic moieties (e.g., phosphate esters) cleaved in vivo .

Advanced: What in vivo models are suitable for toxicity profiling?

Answer: Prioritize:

  • Acute toxicity: OECD 423 guidelines in rodents to determine LD50_{50} .
  • Genotoxicity: Ames test for mutagenicity and micronucleus assay for chromosomal damage .
  • Cardiotoxicity: hERG channel inhibition assessed via patch-clamp electrophysiology .

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